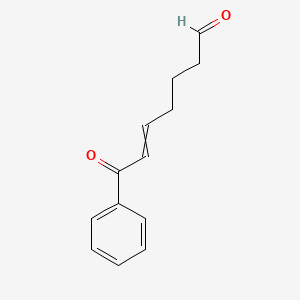
7-Oxo-7-phenylhept-5-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-7-phenylhept-5-enal is an organic compound with the molecular formula C₁₃H₁₄O₂ It is characterized by the presence of a phenyl group attached to a heptenal chain with an oxo group at the seventh position
Vorbereitungsmethoden
The synthesis of 7-Oxo-7-phenylhept-5-enal can be achieved through several routes. One notable method involves a one-pot catalytic Michael reaction cascade between a dicarbonyl compound and nitrostyrene, catalyzed by two chiral organocatalysts, proline and cinchona-thiourea . This reaction leads to the formation of a densely functionalized tetra-substituted cyclohexane product. The reaction conditions typically involve the use of toluene as a solvent and are conducted under controlled temperatures to ensure the desired stereoselectivity and yield.
Analyse Chemischer Reaktionen
7-Oxo-7-phenylhept-5-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Oxo-7-phenylhept-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 7-Oxo-7-phenylhept-5-enal in catalytic reactions involves the formation of an enamine intermediate when activated by proline. This enamine then adds to the noncovalently activated nitrostyrene in a Michael addition, forming a nitronate anion. The configuration at the chiral centers is determined by intramolecular cyclization between the nitronate and the enone . The cooperative action of the catalysts is facilitated by hydrogen bonding and π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Oxo-7-phenylhept-5-enal include:
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in the synthesis of natural products and bioactive compounds.
Phenolic aldehydes: Compounds like cinnamaldehyde have similar aromatic aldehyde structures and are used in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
169892-12-0 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
7-oxo-7-phenylhept-5-enal |
InChI |
InChI=1S/C13H14O2/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-6,8-11H,1-2,7H2 |
InChI-Schlüssel |
WRMUBRONHKSDEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



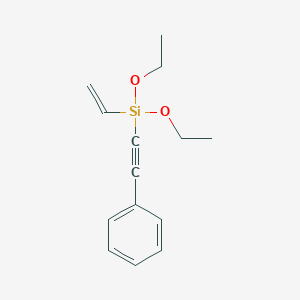
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)


![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
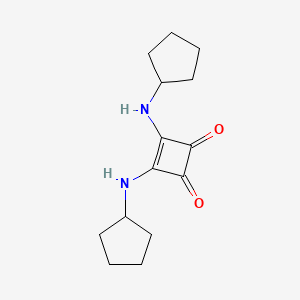
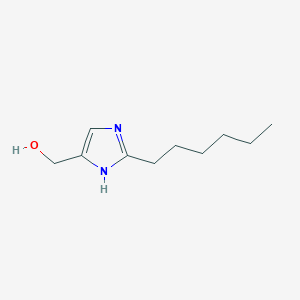
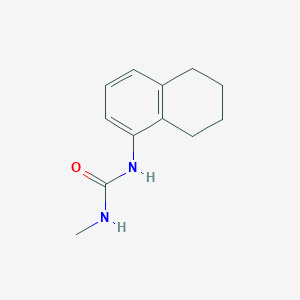
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)

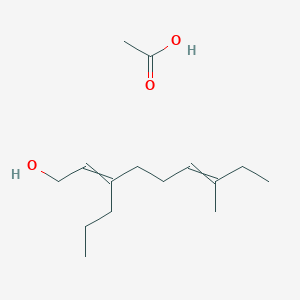
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

